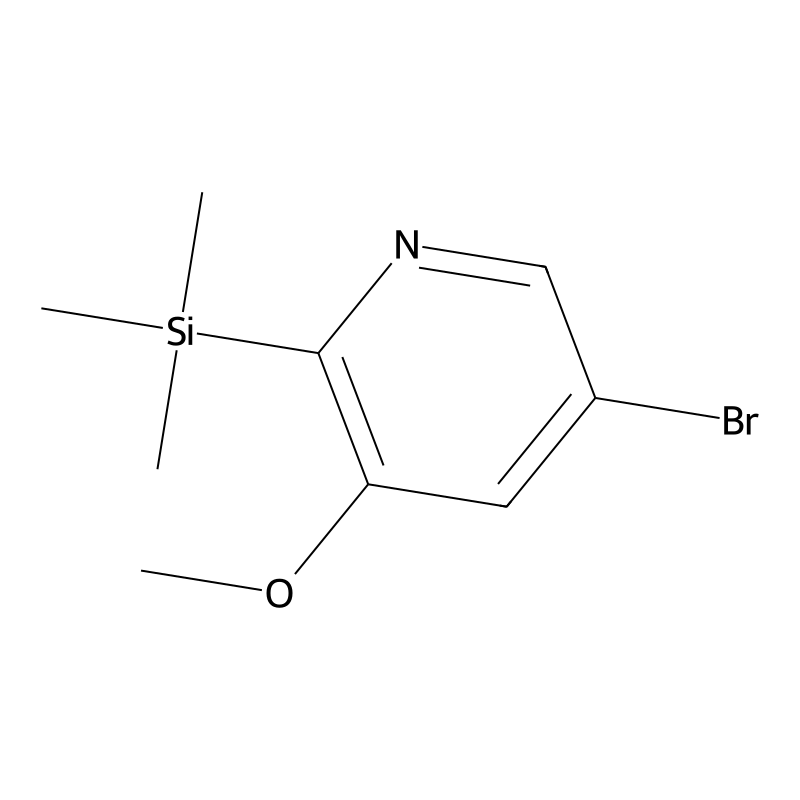5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine is an organic compound characterized by its unique pyridine structure, which includes a bromine atom and a methoxy group at specific positions on the aromatic ring. Its molecular formula is C₉H₁₄BrNOSi, with a molecular weight of 260.20 g/mol. The presence of the trimethylsilyl group enhances its reactivity and solubility in organic solvents, making it a valuable compound in synthetic organic chemistry and various research applications .
While specific biological activities of 5-bromo-3-methoxy-2-(trimethylsilyl)pyridine are not extensively documented, related pyridine derivatives have shown significant antimicrobial and antibacterial properties. These derivatives are often studied for their potential therapeutic applications, particularly in combating resistant bacterial strains. The structural characteristics of this compound suggest it may also exhibit similar bioactivity.
The synthesis of 5-bromo-3-methoxy-2-(trimethylsilyl)pyridine generally involves multiple steps:
- Bromination: The starting pyridine compound undergoes bromination to introduce the bromine atom at the 5-position.
- Methoxylation: A methoxy group is introduced at the 3-position through methylation reactions.
- Trimethylsilylation: The trimethylsilyl group is added via silylation reactions using trimethylsilyl chloride or similar reagents.
These steps can be optimized using various catalysts and reaction conditions to enhance yields and selectivity .
5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine finds applications in:
- Synthetic Chemistry: It serves as a building block for synthesizing more complex organic molecules.
- Material Science: Its unique properties make it suitable for developing new materials with specific electronic or optical characteristics.
- Pharmaceutical Development: The compound's derivatives may be explored for their potential therapeutic effects, particularly in drug discovery programs targeting bacterial infections .
Interaction studies involving 5-bromo-3-methoxy-2-(trimethylsilyl)pyridine often focus on its reactivity with electrophiles and nucleophiles. The presence of the trimethylsilyl group significantly influences these interactions by stabilizing intermediates during chemical transformations. Spectroscopic methods, such as nuclear magnetic resonance and mass spectrometry, are commonly employed to analyze these interactions and elucidate reaction mechanisms .
Several compounds share structural similarities with 5-bromo-3-methoxy-2-(trimethylsilyl)pyridine. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Bromo-2-(trimethylsilyl)pyridine | Bromine at position 5; trimethylsilyl group | Lacks methoxy group; different reactivity profile |
| 5-Bromo-3-methoxypyridine | Bromine and methoxy at positions 5 and 3 | No trimethylsilyl group; less steric hindrance |
| 2-(Trimethylsilyl)pyridine | Trimethylsilyl group at position 2 | Different substitution pattern; altered reactivity |
| 5-Bromo-3-(2-methoxyphenyl)pyridine | Bromine at position 5; methoxyphenyl group | Contains a phenyl substituent; different electronic effects |
These compounds illustrate variations in substitution patterns that significantly influence their chemical behavior, reactivity, and potential applications in synthesis and medicinal chemistry .








